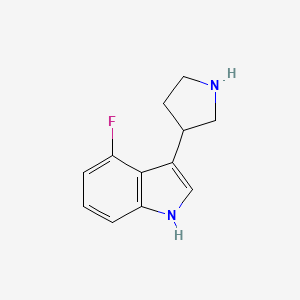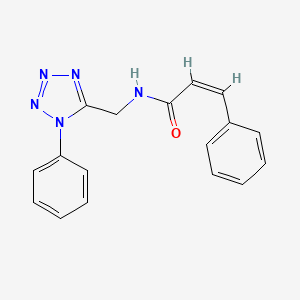
(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazole derivatives, such as 1-Phenyl-1H-tetrazole-5-thiol , are commonly used in the synthesis of various organic compounds . They play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
1-Phenyl-1H-tetrazole-5-thiol, a related compound, has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . It was also used in the synthesis of metalated tetradecyl sulfone .Molecular Structure Analysis
The molecular structure of a related compound, 1-[(1-Phenyl-1H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, has been reported . Its molecular formula is C15H10F3N7 and it has an average mass of 345.282 Da .Chemical Reactions Analysis
Tetrazoles, including 3-tetrazolyl- and 3-triazolyl derivatives, have been used for the alkylation of five-membered heterocycles, namely pyrroles, dipyrromethanes, indoles, and furans . They have also been used in the synthesis of bis(heteroaromatic)methanes via two consecutive hetero-Diels–Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific tetrazole derivative, 1-Phenyl-1H-tetrazole-5-thiol, have been reported . It is a crystalline light yellow powder and odorless . On heating, tetrazoles decompose and emit toxic nitrogen fumes .科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide is widely used to synthesize polyacrylamide, which has numerous applications including soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. Its formation in food during processing has heightened interest in its chemistry, biochemistry, and safety. The need for a better understanding of acrylamide's formation, distribution in food, and its role in human health is crucial. This has led to extensive studies on its effects in cells, tissues, animals, and humans, exploring its mechanism of formation in food from asparagine and glucose, among other aspects (Friedman, 2003).
Industrial Perspective on Acrylamide
The discovery of acrylamide in heat-treated foods led to intensive investigations into its occurrence, chemistry, and toxicology to assess the potential risk to human health. These studies encompass analytical and mechanistic aspects of acrylamide formation and have summarized progress made by the European food industries. Experimental results under both laboratory and actual food processing conditions have been presented, contributing to a better understanding of acrylamide formation and presence in foods (Taeymans et al., 2004).
Acrylamide in Baking Products
The presence of acrylamide in high-carbohydrate heat-treated foods, such as potato and bakery products, accounts for a significant portion of human exposure. Understanding the factors affecting acrylamide formation and degradation in foods is essential for developing strategies to reduce its levels in these products. This includes examining the roles of precursors such as free amino acids and reducing sugars, as well as processing conditions (Keramat et al., 2011).
Methods for Reducing Dietary Acrylamide
Research has focused on methods to reduce the acrylamide content in the diet without adversely affecting the nutritional quality, safety, and sensory attributes of food. This includes selecting plant varieties with low levels of precursors, optimizing processing conditions, and adding food ingredients that prevent acrylamide formation. The challenge remains to apply these methods effectively while maintaining consumer acceptance of the food products (Friedman & Levin, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(Z)-3-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1-12H,13H2,(H,18,23)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVHINPQEZSERW-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Fluoropyridin-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2858188.png)



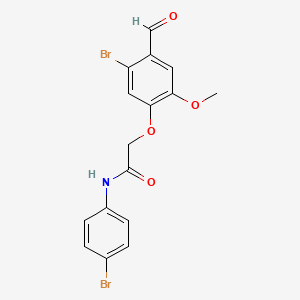
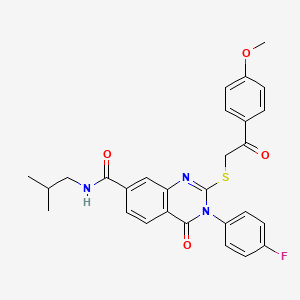
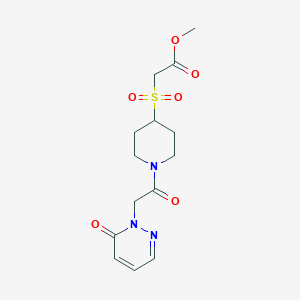
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2858199.png)
![N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2858201.png)
![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)
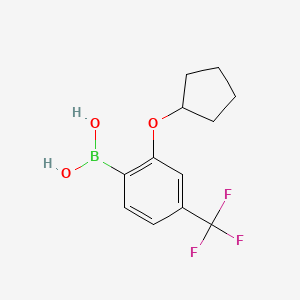
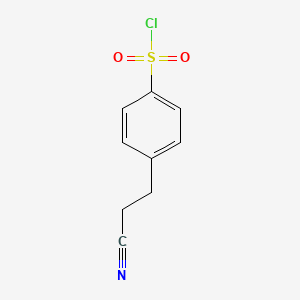
![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)
